2,3,4,5-Tetrafluoroaniline
Overview
Description
2,3,4,5-Tetrafluoroaniline is a chemical compound with the molecular formula C6H3F4N . It has an average mass of 165.088 Da and a monoisotopic mass of 165.020157 Da . It is also known by other names such as 2,3,4,5-Tetrafluorobenzenamine and Aniline, 2,3,4,5-tetrafluoro- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with four fluorine atoms and one amine group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Chemical Reactions Analysis
This compound reacts with glycerol, crotonaldehyde, and methyl vinyl ketone by Skraup reaction to form 5,6,7,8-Tetrafluoroquinoline and 2- and 4-methyl-5,6,7,8-tetrafluoroquinoline .Physical and Chemical Properties Analysis
This compound has a boiling point of 78 °C/13 mmHg and a melting point of 27-29 °C . It has a density of 1.4700 (estimate) and a refractive index of 1.4670 to 1.4710 .Scientific Research Applications
Industrial Synthesis : 2,3,5,6-Tetrafluoroaniline, a closely related compound, can be synthesized from 2,3,5,6-tetrafluorobenzoic acid through acyl chlorination, amidation, and Hofmann degradation. This method offers a promising industrial synthetic route due to its high yield and purity (Wang Wei-jie, 2008).
Mass Spectrometry Analysis : Tetrafluoroanilines can be differentiated using negative-ion electrospray mass spectrometry. The study found specific fragmentation patterns, crucial for distinguishing isomers (B. Gierczyk, J. Grajewski, M. Zalas, 2006).
Electrocatalytic Applications : Fluorinated polyanilines, such as poly(2-fluoroaniline) and poly(2,3,5,6-tetrafluoroaniline), have shown improved performance as electrode modifiers in microbial fuel cells. They enhance the catalytic activity of platinum and are highly stable, making them suitable for aggressive environments like sewage (J. Niessen, U. Schröder, M. Rosenbaum, F. Scholz, 2004).
Electrochemical Formation : A fluorinated form of polyaniline was prepared through the electrochemical oxidation of 2,3,5,6-tetrafluoroaniline, displaying a Teflon-like appearance and stable coloration between oxidized and reduced forms (J. Cassidy, W. Breen, 1991).
Organic Light-Emitting Diodes (OLEDs) : 2,3,4,5-Tetrafluoroaniline derivatives were used to create highly emissive materials in solid films, showing potential for high-performance yellow OLEDs (Bin Chen, Yibin Jiang, Long Chen, et al., 2014).
Ammonia Sensing : Poly(2,3,5,6-tetrafluoroaniline) has been studied for its potential in ammonia sensing, particularly in humid atmospheres. This polymer's unique redox properties compared to non-fluorinated polyaniline make it suitable for use in electronic devices and air quality monitoring (M. Mateos, R. Meunier‐Prest, O. Heintz, et al., 2018).
Pharmaceutical Intermediates : 2,3,4,5-Tetrafluorobenzoic acid, a derivative of tetrafluoroaniline, serves as an important intermediate in pharmaceutical manufacturing. A green technology for its production was developed, showcasing the compound's relevance in sustainable chemical processes (Jie Fu, J. Mo, Jing Zhang, Xiuyang Lu, 2016).
Safety and Hazards
2,3,4,5-Tetrafluoroaniline is harmful if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
2,3,4,5-tetrafluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEECAQIHCYTZHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204387 | |
Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5580-80-3, 71964-99-3 | |
Record name | 2,3,4,5-Tetrafluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5580-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Aniline, 2,3,4,5-tetrafluoro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,5-TETRAFLUOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOA1MYY729 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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